6-Tert-butylpyridine-2,3-diamine
CAS No.: 893444-20-7
Cat. No.: VC8354396
Molecular Formula: C9H15N3
Molecular Weight: 165.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 893444-20-7 |
|---|---|
| Molecular Formula | C9H15N3 |
| Molecular Weight | 165.24 g/mol |
| IUPAC Name | 6-tert-butylpyridine-2,3-diamine |
| Standard InChI | InChI=1S/C9H15N3/c1-9(2,3)7-5-4-6(10)8(11)12-7/h4-5H,10H2,1-3H3,(H2,11,12) |
| Standard InChI Key | AFMWNDCUXANUMK-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=NC(=C(C=C1)N)N |
| Canonical SMILES | CC(C)(C)C1=NC(=C(C=C1)N)N |
Introduction
Structural and Electronic Characteristics
Comparative Basicity and Steric Effects
Pyridine derivatives with bulky substituents, such as 2,6-di-tert-butylpyridine, exhibit reduced basicity compared to unsubstituted pyridine due to steric hindrance around the nitrogen lone pair . For example, the pKa of 2,6-di-tert-butylpyridine’s conjugate acid in 50% aqueous ethanol is 3.58, significantly lower than pyridine’s pKa of 4.38 . This steric shielding effect likely applies to 6-tert-butylpyridine-2,3-diamine, where the tert-butyl group at position 6 and amino groups at positions 2 and 3 could further restrict access to the nitrogen lone pair.
| Compound | pKa (Conjugate Acid) | Key Structural Features |
|---|---|---|
| Pyridine | 4.38 | Unsubstituted |
| 2,6-Di-tert-butylpyridine | 3.58 | Steric hindrance at 2,6 positions |
| 6-tert-butylpyridine-2,3-diamine (predicted) | ~3.0–3.5 | Steric + electronic modulation |
Synthetic Pathways and Challenges
Analogous Synthesis Strategies
The synthesis of 2,6-di-tert-butylpyridine involves Friedel-Crafts alkylation of pyridine with tert-butyl chloride under acidic conditions . For 6-tert-butylpyridine-2,3-diamine, a plausible route could involve:
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Directed ortho-metalation: Using a directing group (e.g., amino) to install tert-butyl at position 6.
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Diamine functionalization: Introducing amino groups via nitration/reduction or direct amination.
Future Research Directions
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Synthetic Optimization: Developing regioselective methods to install tert-butyl and amino groups without over-functionalization.
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Computational Studies: Modeling electronic effects to predict reactivity and basicity.
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Catalytic Screening: Testing efficacy in polymerization, C–H activation, or asymmetric catalysis.
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